REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[Cl:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Cl:15])[C:10]=1[N:16]=[C:17]=[O:18]>O1CCCC1>[Cl:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Cl:15])[C:10]=1[NH:16][C:17]([NH:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1)=[O:18]
|
Name
|
|
Quantity
|
4.7 g
|
Type
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reactant
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Smiles
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NC1=CC=NC=C1
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Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C(=CC=C1)Cl)N=C=O
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Name
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|
Quantity
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300 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution was heated
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Type
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TEMPERATURE
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Details
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at reflux for 24 hours
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Duration
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24 h
|
Type
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TEMPERATURE
|
Details
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cooled
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo to a solid
|
Type
|
CUSTOM
|
Details
|
Recrystallization from aqueous ethanol
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Type
|
CUSTOM
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Details
|
afforded the crystalline product, mp 217-219° C.
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)NC(=O)NC1=CC=NC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |